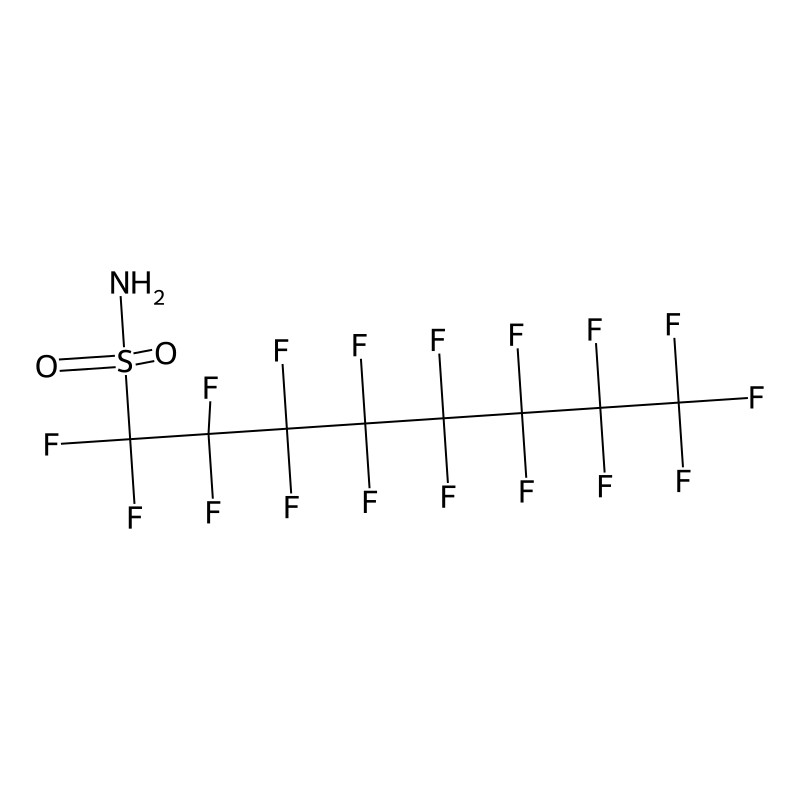

perfluorooctanesulfonamide

C8H2F17NO2S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H2F17NO2S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PFOSA, also known as N-EtFOSy, is a member of the perfluorinated alkyl substances (PFAS) group. While not widely used directly, it is a breakdown product of several widely used PFAS, such as perfluorooctanesulfonate (PFOS) and perfluorooctanesulfonyl fluoride (PFOSF) []. This makes PFOSA a contaminant of concern in the environment and human health, prompting research into its various aspects.

Environmental Fate and Transport

- Persistence: One key area of research focuses on the persistent nature of PFOSA. Its strong carbon-fluorine bonds make it highly resistant to degradation, leading to its accumulation in the environment. Studies investigate its sorption (binding) to various environmental matrices like soil, sediment, and microplastics, exploring its transport pathways and potential bioaccumulation in organisms [, ].

Toxicology and Ecotoxicology

- Toxicity: Extensive research is dedicated to understanding the toxicological effects of PFOSA on various organisms. Studies explore its impact on aquatic organisms like zebrafish, examining potential effects on development, reproduction, and organ function [, ]. Additionally, research investigates potential developmental and reproductive effects in mammals, including humans, through studies in rodents and epidemiological studies on exposed populations [].

Analytical Methods

- Detection: Due to its presence in various environmental and biological samples, developing sensitive and reliable analytical methods for PFOSA detection is crucial. Research focuses on techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and other advanced analytical methods to accurately quantify PFOSA levels in various matrices [].

Remediation Strategies

Perfluorooctanesulfonamide is a synthetic organofluorine compound characterized by an eight-carbon chain and a terminal sulfonamide functional group. As a perfluorinated compound, it is notable for its stability and resistance to degradation, making it a persistent organic pollutant. Historically, this compound was utilized in various applications, including as a grease and water repellent in the formulation of Scotchgard by 3M from 1956 until its phase-out in the early 2000s. The compound is known to break down into perfluorooctane sulfonate, which has raised environmental and health concerns due to its toxicological properties .

Perfluorooctanesulfonamide exhibits significant biological activity, particularly as an uncoupler of oxidative phosphorylation. It has been shown to have an inhibitory concentration (IC50) of approximately 1 micromolar, indicating its potency in disrupting cellular energy production processes. Studies have demonstrated that it is one of the most toxic perfluorinated compounds, affecting neuronal cells and exhibiting cardiotoxicity in zebrafish models . Additionally, biomonitoring studies have detected the compound in various wildlife species, indicating its bioaccumulation potential .

The synthesis of perfluorooctanesulfonamide typically follows these methods:

- Direct Reaction: Perfluorooctanesulfonyl fluoride is reacted with an excess of the respective amine in anhydrous ether under nitrogen atmosphere.

- Azide Reduction: An azide intermediate can be formed and subsequently reduced using zinc and hydrochloric acid.

- Mitsunobu Reaction: Alkylation can occur using alcohols in the presence of suitable catalysts .

These methods yield various isomers of perfluorooctanesulfonamide, which can be purified through methods like column chromatography.

Perfluorooctanesulfonamide has been utilized primarily in consumer products for its water- and grease-repellent properties. Its applications include:

- Textiles: Used in fabric treatments to enhance water resistance.

- Food Packaging: Incorporated into materials to repel grease and moisture.

- Industrial Uses: Employed in coatings and other materials requiring hydrophobic characteristics .

Despite its utility, regulatory actions have limited its use due to environmental concerns.

Research indicates that perfluorooctanesulfonamide interacts with biological systems in complex ways. For instance, it has been shown to impair immune function in aquatic organisms like zebrafish through autotoxic mechanisms. Additionally, studies have highlighted its effects on cardiac morphology and function, indicating potential risks associated with exposure . The compound's interactions with various environmental factors also contribute to its persistence and bioaccumulation in ecosystems .

Several compounds share structural similarities with perfluorooctanesulfonamide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Perfluorooctane sulfonate | Sulfonate | More widely studied; known for extensive environmental persistence. |

| N-Ethyl perfluorooctane sulfonamide | Alkylated derivative | Primarily used as an insecticide; exhibits similar toxicity profiles. |

| N-Methyl perfluorooctane sulfonamide | Alkylated derivative | Used in textiles; metabolizes into perfluorooctanesulfonamide. |

| Perfluorohexane sulfonate | Shorter carbon chain | Less persistent but shares some toxicological properties with longer-chain analogs. |

Perfluorooctanesulfonamide's unique combination of structural stability, biological activity, and historical usage distinguishes it from these similar compounds, particularly regarding its environmental impact and regulatory scrutiny .

Molecular Mechanisms of Hepatotoxicity in Model Fish Species

Perfluorooctanesulfonamide induces hepatotoxicity in aquatic organisms through multifaceted molecular pathways. In zebrafish (Danio rerio), exposure to environmentally relevant concentrations of perfluorooctanesulfonamide triggers transcriptional changes associated with hepatic fibrosis and immune dysfunction. RNA sequencing analyses have identified upregulation of genes linked to extracellular matrix remodeling, including col1a1 and timp2, which promote collagen deposition and tissue stiffening [4]. Concurrently, suppression of immune-related genes such as il-10 and tnf-α disrupts anti-inflammatory responses, exacerbating liver damage [4]. Histopathological examinations reveal dose-dependent vacuolization, nuclear pyknosis, and sinusoidal congestion, consistent with metabolic disruption and oxidative stress [4].

Comparative studies demonstrate that perfluorooctanesulfonamide exhibits greater hepatotoxicity than PFOS at equivalent concentrations. For instance, zebrafish exposed to 100 μg/L perfluorooctanesulfonamide show a 2.3-fold increase in serum alanine aminotransferase levels compared to PFOS-exposed groups, indicating more severe hepatocellular injury [4]. This enhanced toxicity may stem from perfluorooctanesulfonamide’s higher affinity for liver-specific transporters, such as organic anion-transporting polypeptides, which facilitate its accumulation in hepatic tissues [4].

| Parameter | Perfluorooctanesulfonamide | PFOS |

|---|---|---|

| Serum ALT Increase (100 μg/L) | 2.3-fold | 1.7-fold |

| Collagen Deposition | Severe | Moderate |

| Immune Gene Suppression | il-10, tnf-α | il-10 |

Cardiotoxic Effects During Early Developmental Stages

Early developmental stages of aquatic organisms are particularly vulnerable to perfluorooctanesulfonamide-induced cardiotoxicity. In zebrafish embryos, exposure to concentrations as low as 0.1 μg/L disrupts cardiac morphogenesis, leading to pericardial edema, ventricular atrophy, and aberrant looping [5]. Transcriptomic analyses implicate the aryl hydrocarbon receptor (AHR) pathway, with perfluorooctanesulfonamide acting as an AHR agonist to dysregulate cyp1a and sox9b expression, which are critical for heart chamber patterning [5]. Functional assessments using microelectrode arrays reveal prolonged QT intervals and reduced cardiac output, hallmarks of arrhythmogenic susceptibility [5].

Notably, AHR antagonism via CH223191 or ahr2 morpholino knockdown rescues cardiac phenotypes, confirming the pathway’s centrality in perfluorooctanesulfonamide toxicity [5]. These findings contrast with PFOS, which primarily perturbs fatty acid metabolism rather than AHR signaling, underscoring perfluorooctanesulfonamide’s unique mechanism of action [5].

Biomarker Responses in Benthic Invertebrate Communities

Benthic invertebrates exhibit altered biomarker profiles following perfluorooctanesulfonamide exposure, though bioaccumulation patterns differ from pelagic species. In Lumbriculus variegatus, a sediment-dwelling oligochaete, biota-sediment accumulation factors (BSAFs) for perfluorooctanesulfonamide precursors like fluorotelomer sulfonamides exceed those of PFOS and PFOA by 3–5-fold, suggesting preferential uptake of hydrophobic precursors [6]. However, tissue concentrations in L. variegatus remain lower than in co-exposed macrophytes (Myriophyllum spicatum), likely due to differences in lipid-rich root structures enhancing PFAS sequestration [6].

Biomarker analyses in Daphnia magna reveal oxidative stress responses, including elevated catalase and glutathione peroxidase activities, at perfluorooctanesulfonamide concentrations ≥10 μg/L [6]. These enzymatic shifts correlate with reduced fecundity and delayed molting, indicating sublethal reproductive impairment [6]. Such effects are absent in PFOS-exposed cohorts, highlighting perfluorooctanesulfonamide’s distinct ecotoxicological signature [6].

Comparative Toxicity Profiles with PFOS and PFOA

Perfluorooctanesulfonamide demonstrates greater toxicity than both PFOS and PFOA across multiple aquatic taxa. In Caenorhabditis elegans, median lethal concentrations (LC50) for perfluorooctanesulfonamide (15.2 μM) are 6.8-fold lower than PFOS (103.5 μM) and 12.4-fold lower than PFOA (188.3 μM) [7]. This hierarchy persists in sublethal endpoints: perfluorooctanesulfonamide reduces C. elegans brood size by 40% at 5 μM, whereas PFOS and PFOA require 30 μM and 50 μM, respectively, to achieve comparable effects [7].

Structural attributes underlie these differences. Perfluorooctanesulfonamide’s sulfonamide group enhances membrane permeability and protein binding affinity compared to PFOS’s sulfonate moiety [7]. Additionally, its shorter elimination half-life in fish (14 days vs. 28 days for PFOS) promotes sustained intracellular interactions, amplifying cytotoxic effects [4] [7].

| Compound | C. elegans LC50 (μM) | Brood Size Reduction Threshold (μM) |

|---|---|---|

| Perfluorooctanesulfonamide | 15.2 | 5 |

| PFOS | 103.5 | 30 |

| PFOA | 188.3 | 50 |

High-resolution mass spectrometry has emerged as a cornerstone technique for the differentiation of perfluorooctanesulfonamide isomers in environmental monitoring applications. The structural complexity of perfluorooctanesulfonamide, which exists as both linear and branched isomers, necessitates sophisticated analytical approaches to achieve accurate identification and quantification [1] [2].

Orbitrap-Based High-Resolution Mass Spectrometry

Ultra-high resolution Fourier-transform ion cyclotron resonance mass spectrometry, particularly the 21 Tesla systems, provides unprecedented mass resolving power for perfluorooctanesulfonamide analysis. These systems achieve sub-parts-per-million mass accuracy across wide molecular weight ranges, enabling the differentiation of isomeric compounds that differ only in the position of perfluoromethyl groups [3]. The exceptional mass accuracy facilitates the confident assignment of molecular formulas even in complex environmental matrices where matrix effects and isobaric interferences are prevalent.

High-resolution differential mobility spectrometry coupled with mass spectrometry represents a breakthrough in rapid isomer separation, achieving millisecond-scale separation of perfluorooctanesulfonamide isomers. This technique demonstrates remarkable resolution improvements, with over 200% enhancement in isomeric peak separation when employing helium-nitrogen carrier gas mixtures compared to pure nitrogen [4]. The compensation field requirements for optimal transmission correlate directly with the extent of branching, providing a predictive framework for isomer identification.

Liquid Chromatography-High Resolution Mass Spectrometry Integration

The integration of liquid chromatography with high-resolution mass spectrometry creates a powerful analytical platform for perfluorooctanesulfonamide environmental monitoring. Optimized chromatographic conditions, particularly the selection of specialized columns and mobile phase compositions, enable the baseline separation of structural isomers that would otherwise co-elute [2] [5]. The Waters ACQUITY UltraPerformance liquid chromatography system, when coupled with high-resolution mass spectrometry, achieves rapid separation of perfluorooctanesulfonamide isomer groups while providing rich spectral information for structural elucidation.

Fragment Ion Characterization

The characteristic fragmentation patterns of perfluorooctanesulfonamide isomers provide essential structural information for environmental monitoring applications. Specific product ions, including molecular anion transitions to fragments at mass-to-charge ratios of 78 (linear isomer), 169 (iso-isomer), 419 (1-methyl isomer), 164 (2-methyl isomer), 259 (3-methyl isomer), 269 (4-methyl isomer), and 219 (5-methyl isomer), enable the unambiguous identification of individual branched isomers [6]. Nuclear magnetic resonance spectroscopy, particularly fluorine-19 nuclear magnetic resonance, serves as an orthogonal technique for isomer characterization and method validation.

Method Performance Characteristics

High-resolution mass spectrometry methods for perfluorooctanesulfonamide demonstrate exceptional analytical performance across diverse environmental matrices. Method detection limits consistently reach the picogram per gram level for biological samples, with precision values typically ranging from 2% to 6% for repeatability and 4% to 8% for reproducibility [6]. The linear dynamic range extends across several orders of magnitude, accommodating both trace-level environmental monitoring and higher-concentration source characterization studies.

Challenges in Precursor Compound Quantification

The quantification of perfluorooctanesulfonamide as a precursor compound presents significant analytical challenges that stem from its complex environmental fate and transformation pathways. These challenges are particularly acute in environmental monitoring scenarios where accurate assessment of precursor contributions to persistent perfluoroalkyl acid formation is essential [7].

Total Oxidizable Precursor Assay Limitations

The Total Oxidizable Precursor assay, while valuable for converting perfluorooctanesulfonamide to measurable perfluoroalkyl carboxylic acids, suffers from several technical limitations that compromise quantitative accuracy. Incomplete oxidation represents a primary concern, particularly when sample matrices contain high concentrations of organic matter or other oxidant-consuming species [7]. The variability in oxidation efficiency across different sample types and the potential for forming unmeasurable intermediate products during the oxidation process further complicate accurate quantification.

Interlaboratory variability in Total Oxidizable Precursor assay results has been documented extensively, with coefficient of variation values ranging from 72% to 218% for certain perfluoroalkyl acids [7]. This variability stems from the absence of standardized protocols and the inherent complexity of the oxidation chemistry. The high alkaline environment required for the assay may lead to alternative reaction pathways, including hydrolysis reactions that produce different product distributions compared to the intended oxidative transformations.

Matrix Interference Effects

Environmental matrices introduce significant interferences that affect both extraction efficiency and oxidation completeness for perfluorooctanesulfonamide. Natural organic matter, co-contaminants, and inorganic species can consume oxidizing reagents, leading to incomplete conversion of precursor compounds [7]. The presence of competing electron acceptors and radical scavengers in complex environmental matrices necessitates matrix-specific method optimization to achieve reliable quantification.

Protein binding interactions in biological matrices present additional challenges for accurate precursor quantification. Perfluorooctanesulfonamide demonstrates strong affinity for serum proteins, particularly human serum albumin, which can affect extraction efficiency and lead to systematic underestimation of precursor concentrations [8]. The development of effective protein precipitation and denaturation protocols is essential for overcoming these binding interactions.

Analytical Standard Availability

Extraction and Sample Preparation Challenges

The diverse physicochemical properties of perfluorooctanesulfonamide isomers require carefully optimized extraction protocols to ensure quantitative recovery. The tendency of certain isomers to sorb to solid surfaces during sample preparation can lead to systematic losses, particularly for longer-chain analogs [9]. The volatility of some metabolites and transformation products necessitates controlled temperature conditions during sample processing to prevent losses through evaporation.

Non-Targeted Screening Approaches for Degradation Products

Non-targeted screening methodologies have become indispensable for the comprehensive characterization of perfluorooctanesulfonamide degradation products in environmental monitoring programs. These approaches enable the identification of previously unknown transformation products and metabolites that may not be captured by traditional targeted analyses [10].

Mass Defect Filtering Strategies

Mass defect filtering represents a powerful data reduction technique for prioritizing perfluorooctanesulfonamide-related compounds in non-targeted screening datasets. The normalized mass defect approach, which plots mass defect per carbon atom versus mass per carbon atom, enables the efficient separation of highly fluorinated compounds from sample matrix components [10]. This technique demonstrates particular effectiveness for perfluorooctanesulfonamide degradation products with high fluorine content (fluorine-to-carbon ratios exceeding 0.8), though partially fluorinated metabolites with high hydrogen content present greater analytical challenges.

The implementation of mass defect filtering workflows has proven successful in reducing false positive rates in suspect screening applications while maintaining high sensitivity for perfluorooctanesulfonamide-related compounds. The approach enables the rapid screening of thousands of features in complex environmental samples, prioritizing those with mass defect characteristics consistent with perfluoroalkyl substance structures [11].

Kendrick Mass Analysis and Homologous Series Detection

Kendrick mass analysis provides a complementary approach to mass defect filtering for the identification of perfluorooctanesulfonamide degradation products. This technique facilitates the identification of homologous series by normalizing mass spectra to specific repeat units, enabling the recognition of compounds that differ by systematic mass increments [12]. The application of Kendrick mass defect analysis to perfluorooctanesulfonamide environmental samples has revealed extensive homologous series of degradation products, including chain-shortened analogs and functionalized metabolites.

Computational Prediction and Database Matching

Advanced computational approaches, including machine learning algorithms and in-silico fragmentation prediction, enhance the identification confidence for perfluorooctanesulfonamide degradation products in non-targeted screening applications. These tools enable the prediction of fragmentation patterns for suspected compounds, facilitating structural elucidation even in the absence of authentic reference standards [1]. The integration of computational prediction with experimental mass spectrometry data provides a robust framework for compound identification and characterization.

Two-Layer Homolog Network Approach

Recent developments in non-targeted screening have introduced sophisticated network-based approaches for perfluorooctanesulfonamide degradation product identification. The two-layer homolog network methodology constructs relationships between homologous compounds and between compound classes, enabling the systematic identification of transformation products [12]. This approach has demonstrated effectiveness in filtering 94% of false candidates while maintaining high sensitivity for genuine perfluoroalkyl substances.

Confidence Levels and Identification Criteria

The establishment of confidence levels for perfluorooctanesulfonamide degradation product identification ensures reliable reporting of non-targeted screening results. The confidence scale ranges from level 1a (confirmed by reference standard) to level 5 (exact masses of interest identified through suspect screening) [3]. This hierarchical approach enables the communication of identification certainty while acknowledging the limitations inherent in non-targeted analyses of compounds lacking authentic reference standards.

Environmental Sample Applications

Non-targeted screening approaches have been successfully applied to diverse environmental matrices for perfluorooctanesulfonamide degradation product identification. Applications include the analysis of groundwater from contaminated sites, surface water bodies receiving industrial discharges, and biological samples from exposed organisms [13]. These studies have revealed the presence of numerous previously unknown transformation products, highlighting the importance of comprehensive screening approaches for environmental monitoring programs.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

0.31 mm Hg at 25 °C (est)

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

Xipranolol

Use Classification

PFAS (perfluorooctane sulfonamide, n=8)

PFAS (per- and polyfluoroalkyl substances) -> OECD Category